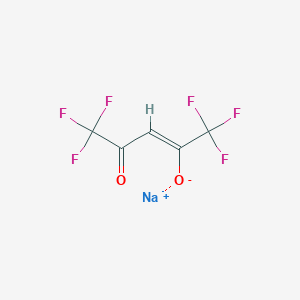
Sodium hexafluoroacetylacetonate
Vue d'ensemble
Description
Sodium hexafluoroacetylacetonate is a chemical compound with the molecular formula NaC₅HF₆O₂. It is a white powder or crystalline substance known for its use in various chemical processes and applications. The compound is characterized by its high reactivity and stability, making it a valuable reagent in both academic and industrial settings .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Sodium hexafluoroacetylacetonate can be synthesized through the reaction of hexafluoroacetylacetone with sodium hydroxide. The reaction typically occurs in an aqueous medium, where hexafluoroacetylacetone is deprotonated by sodium hydroxide, forming the sodium salt .
Industrial Production Methods: In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving controlled reaction conditions and purification steps to ensure the quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: Sodium hexafluoroacetylacetonate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in substitution reactions where the sodium ion is replaced by other metal ions.
Complexation Reactions: It forms complexes with transition metals, which are useful in catalysis and material science.
Common Reagents and Conditions:
Reagents: Common reagents include transition metal salts and other metal-containing compounds.
Conditions: Reactions typically occur under mild conditions, often in aqueous or organic solvents.
Major Products: The major products of these reactions are metal complexes, which have applications in catalysis, material science, and other fields .
Applications De Recherche Scientifique
Sodium hexafluoroacetylacetonate is widely used in scientific research due to its versatility and reactivity. Some of its applications include:
Mécanisme D'action
The mechanism of action of sodium hexafluoroacetylacetonate involves its ability to form stable complexes with metal ions. These complexes can act as catalysts in various chemical reactions, facilitating processes such as oxidation, reduction, and polymerization. The molecular targets and pathways involved depend on the specific metal ion and the reaction conditions .
Comparaison Avec Des Composés Similaires
- Sodium acetylacetonate
- Lithium hexafluoroacetylacetonate
- Cobalt hexafluoroacetylacetonate hydrate
Comparison: Sodium hexafluoroacetylacetonate is unique due to its high fluorine content, which imparts distinct properties such as increased stability and reactivity compared to similar compounds. This makes it particularly useful in applications requiring robust and reactive ligands .
Propriétés
IUPAC Name |
sodium;(Z)-1,1,1,5,5,5-hexafluoro-4-oxopent-2-en-2-olate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2F6O2.Na/c6-4(7,8)2(12)1-3(13)5(9,10)11;/h1,12H;/q;+1/p-1/b2-1-; | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWUDPEKDPFGDOP-ODZAUARKSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=C(C(F)(F)F)[O-])C(=O)C(F)(F)F.[Na+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(=C(/C(F)(F)F)\[O-])\C(=O)C(F)(F)F.[Na+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5HF6NaO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22466-49-5 | |
| Record name | Sodium hexafluoroacetylacetonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes sodium hexafluoroacetylacetonate suitable as a precursor for fluoride materials?
A1: this compound, particularly its adduct with tetraglyme (Na(hfa)·tetraglyme), exhibits favorable properties as a precursor for synthesizing fluoride materials like NaF. This adduct is advantageous due to its ease of synthesis, good solubility in common solvents, and its ability to decompose cleanly at relatively low temperatures, leaving behind the desired fluoride material [].
Q2: How does the structure of this compound change when complexed with different glyme molecules?
A2: The structure of this compound complexes varies significantly depending on the glyme molecule it coordinates with. For instance, when complexed with diglyme, it forms an ionic oligomeric structure, [Na4(hfa)6]2−•2[Na(diglyme2]+. Conversely, with tetraglyme, a mononuclear seven-coordinated complex, Na(hfa)•tetraglyme, is formed []. Interestingly, it doesn't react with monoglyme, and with triglyme, it forms a liquid adduct []. These structural variations highlight the influence of glyme size and coordination ability on the final complex structure.
Q3: Can you elaborate on the applications of this compound in material science?
A3: this compound, specifically the Na(hfa)·tetraglyme adduct, has proven valuable in material science, particularly in the synthesis of thin films. For instance, it has been successfully employed in both low-pressure metalorganic chemical vapor deposition (MOCVD) and sol-gel/spin-coating techniques for producing NaF films []. These films, especially those doped with lanthanide ions like Yb3+ and Er3+, hold promise for applications in photonics, particularly as upconversion materials [].
Q4: How does this compound interact with copper(I) complexes, and what is the structural outcome?
A4: this compound reacts with copper(I) complexes containing tri(1-cyclohepta-2,4,6-trienyl)phosphane ligands, like CuCl[P(C7H7)3], to form complexes with varying stoichiometries depending on the reaction conditions []. In a 1:1 ratio, a distorted pseudo-trigonal copper(I) complex is formed, with the hexafluoroacetylacetonate acting as a bidentate ligand. Interestingly, one cyclohepta-2,4,6-trienyl substituent interacts weakly with the copper center through its central C=C bond []. In a 1:2 ratio, a pseudo-tetrahedral copper(I) complex is formed with relatively longer Cu-P and Cu-O bonds []. These findings shed light on the coordination chemistry of this compound with copper(I) complexes and its influence on the resulting structures.
Q5: Beyond material science, are there any other noteworthy applications of this compound complexes?
A5: While heavily researched in material science, this compound complexes also exhibit intriguing interactions with macrocycles. For instance, it forms unique complexes with 1-aza-15-crown-5 [, ]. These findings suggest potential applications in areas like separation science, where selective complexation of metal ions using macrocycles is crucial.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Tert-butyl 2-(3-aminopropyl)-3-[tert-butyl(dimethyl)silyl]oxypiperidine-1-carboxylate](/img/structure/B3325890.png)



![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-fluorobutanoic acid](/img/structure/B3325899.png)






